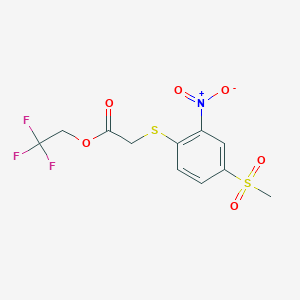

2,2,2-Trifluoroethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate is a useful research compound. Its molecular formula is C11H10F3NO6S2 and its molecular weight is 373.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Glycoside Analogues

Chen and Withers (2007) describe the synthesis of 4-nitrophenyl β-glycosides of 3-thio and 4-thio analogues of hexoses found in living systems. These analogues are used in the chemo-enzymatic synthesis of thio-oligosaccharide analogues present in glycosaminoglycans, glycoproteins, and glycolipids (Chen & Withers, 2007).

Development of Kinase Inhibitors

Wong et al. (2010) utilized the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for synthesizing sulfonamide-based kinase inhibitors, which are potential treatments for cancer (Wong et al., 2010).

DNA-binding Studies and Biological Activities

Tahir et al. (2015) conducted DNA interaction studies using nitrosubstituted acyl thioureas, which also showed antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Synthesis of Vinyl-Substituted 1,3,4-Oxadiazoles

Pardeshi et al. (2013) reported an efficient method to synthesize vinyl-substituted 1,3,4-oxadiazoles using a related precursor, which is useful in synthesizing bioactive compounds (Pardeshi et al., 2013).

Hydrogen Bonding and Deprotonation Studies

Pérez-Casas and Yatsimirsky (2008) detailed the hydrogen bonding and deprotonation equilibria between anions and derivatives of urea/thiourea, demonstrating the complexities of chemical interactions in these compounds (Pérez-Casas & Yatsimirsky, 2008).

Selective Binding and Sensing of Acetate

Kato et al. (2001) developed a chromoionophore based on N,N'-bis(p-nitrophenyl)thiourea for highly selective binding and sensing of acetate, a crucial application in analytical chemistry (Kato et al., 2001).

Structure and Energetics of Complexes

Binkowska et al. (2008) predicted the structure and energetics of complexes involving derivatives of 4-nitrophenyl[bis(methylsulfonyl)]methane, providing insights into the physical chemistry of these compounds (Binkowska et al., 2008).

Development of Conducting Polymers

Variş et al. (2006) synthesized new soluble conducting polymers, demonstrating the application of these chemical structures in material science (Variş et al., 2006).

Fluorophores for Zinc(II) Detection

Kimber et al. (2001) prepared Zinc(II) specific fluorophores, highlighting their importance in studying intracellular Zn2+ (Kimber et al., 2001).

Iridium-Catalyzed Enantioselective Allylic Alkylation

Xu, Dai, and You (2012) carried out highly enantioselective allylic alkylation reactions, an essential process in organic synthesis (Xu, Dai, & You, 2012).

Study of Singlet Oxygen Reactions

Stensaas et al. (2006) compared the effects of hydrogen bonding solvents on singlet oxygen reactions, which is vital in understanding photooxidation processes (Stensaas et al., 2006).

Hydroxyl Protecting Group Development

Daragics and Fügedi (2010) reported the use of (2-nitrophenyl)acetyl as a hydroxyl protecting group, significant in synthetic organic chemistry (Daragics & Fügedi, 2010).

Computational Study of Complexes

Binkowska et al. (2009) conducted a computational study of complexes involving 4-nitrophenyl[bis(methylsulfonyl)]methane, providing insights into theoretical chemistry applications (Binkowska et al., 2009).

Synthesis of Amino-Substituted Compounds

Kim and Kim (2000) synthesized 3-alkylamino-5-arylthiophenes, useful in the development of various chemotherapeutic agents (Kim & Kim, 2000).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s challenging to provide a detailed analysis of its mechanism of action .

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO6S2/c1-23(19,20)7-2-3-9(8(4-7)15(17)18)22-5-10(16)21-6-11(12,13)14/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCNXTSQKFTDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCC(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3005993.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3005994.png)

![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)

![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)

![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)